N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)14-9-5-4-8-13(14)16(23)21-11-10-15(22)12-6-2-1-3-7-12/h1-9,15,22H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJWKVMAQWNTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-hydroxy-3-phenylpropylamine with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Trifluoromethyl Positional Isomers
- N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) : This agrochemical fungicide shares the 2-(trifluoromethyl)benzamide core but features a 3-isopropoxyphenyl amide substituent. The trifluoromethyl group at the 2-position enhances stability and bioactivity, as seen in flutolanil’s pesticidal efficacy. In contrast, the target compound’s 3-hydroxy-3-phenylpropyl group may favor pharmaceutical applications due to its polar hydroxy group .
- N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide: Here, the trifluoromethyl group is at the 4-position, and the amide substituent includes a ureidoethyl-phenylethyl chain.
Multi-Trifluoromethyl Derivatives
- N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide: This analog has two -CF₃ groups at the 3- and 5-positions, increasing electron-withdrawing effects. Such derivatives are often used in medicinal chemistry to improve metabolic stability, though steric hindrance may reduce solubility compared to mono-substituted analogs like the target compound .
Amide Substituent Modifications
Hydroxyalkyl vs. Aromatic Groups
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized via coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, this compound features a branched hydroxyalkyl amide group. Unlike the target compound’s phenyl-containing substituent, its smaller hydroxy-tert-butyl group may limit steric interactions, making it suitable for metal-catalyzed C–H functionalization reactions .
- 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives : These compounds combine a 2-hydroxybenzamide core with a 3-trifluoromethylphenyl amide group. The hydroxyl group at the 2-position enables chelation with metals, a property absent in the target compound’s structure .
Bulky and Functionalized Substituents
- Such features are common in kinase inhibitors, suggesting that the target compound’s hydroxy-phenylpropyl group might balance bulk and polarity for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
